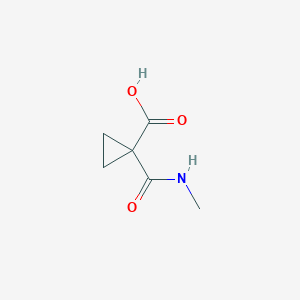

1-(Methylcarbamoyl)cyclopropane-1-carboxylic acid

Description

Properties

IUPAC Name |

1-(methylcarbamoyl)cyclopropane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO3/c1-7-4(8)6(2-3-6)5(9)10/h2-3H2,1H3,(H,7,8)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHKJJVGESBQQBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1(CC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1250809-34-7 | |

| Record name | 1-(methylcarbamoyl)cyclopropane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1-(Methylcarbamoyl)cyclopropane-1-carboxylic Acid

For: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of a robust and scientifically vetted synthetic pathway for 1-(methylcarbamoyl)cyclopropane-1-carboxylic acid. This valuable building block, featuring a constrained cyclopropane scaffold, is of significant interest in medicinal chemistry for the development of novel therapeutics. The core of this guide focuses on a strategic pathway commencing with the Bucherer-Bergs reaction on a cyclopropanone synthon to construct the key 1-aminocyclopropane-1-carboxylic acid (ACC) intermediate. Subsequent hydrolysis and targeted N-functionalization complete the synthesis. Each step is detailed with mechanistic insights, step-by-step protocols, and critical process considerations to ensure reproducibility and high fidelity. Alternative synthetic strategies are also briefly discussed to provide a broader context for researchers.

Introduction and Retrosynthetic Strategy

1-(Methylcarbamoyl)cyclopropane-1-carboxylic acid is a conformationally restricted analog of N-acetylglycine. Its rigid cyclopropane core makes it an attractive scaffold in drug design, enabling the precise orientation of functional groups for optimal interaction with biological targets. The synthesis of such substituted cyclopropanes requires a strategic approach to control the introduction of functional groups onto the sterically hindered quaternary carbon center.

A logical retrosynthetic analysis of the target molecule identifies 1-aminocyclopropane-1-carboxylic acid (ACC) as the pivotal intermediate. The final carbamoyl group can be readily installed on the primary amine of ACC. ACC itself can be disconnected via a hydantoin intermediate, which points to the powerful Bucherer-Bergs multicomponent reaction as a key transformation, utilizing cyclopropanone as the starting ketone.

Caption: Retrosynthetic analysis of the target molecule.

Core Synthesis Pathway: From Cyclopropanone to Final Product

The recommended pathway is a four-step sequence that is both convergent and utilizes well-established, high-yielding reactions.

Caption: Overall synthetic pathway.

Step 1: Generation of Cyclopropanone

Cyclopropanone itself is a labile compound due to significant ring strain.[1] For synthetic applications, it is often generated in situ or used in the form of a more stable synthon, such as a hemiacetal or acetal. A practical laboratory-scale synthesis involves the reaction of ketene with diazomethane at low temperatures (-145 °C).[1][2] For the subsequent Bucherer-Bergs reaction, a cyclopropanone ethyl hemiacetal or a similar stable precursor is recommended.[1]

Step 2: Bucherer-Bergs Reaction for Spirohydantoin Formation

The Bucherer-Bergs reaction is a classic multicomponent reaction that efficiently produces 5,5-disubstituted hydantoins from ketones.[3][4] This reaction is the cornerstone of the proposed synthesis, establishing the crucial α-amino acid moiety on the cyclopropane ring in a single, efficient step.

Mechanism Insight: The reaction proceeds through the initial formation of a cyanohydrin from the ketone, which then reacts with ammonia (from ammonium carbonate) to form an aminonitrile. The aminonitrile undergoes cyclization with carbon dioxide (also from ammonium carbonate) to form an imino-oxazolidinone, which then rearranges to the thermodynamically stable hydantoin product.[4][5]

Caption: Simplified Bucherer-Bergs reaction mechanism.

Experimental Protocol: Synthesis of Cyclopropane-spiro-5'-hydantoin

-

To a stirred solution of ammonium carbonate (e.g., 4 molar equivalents) in a mixture of ethanol and water (e.g., 1:1 v/v), add the cyclopropanone synthon (1 equivalent).

-

Add a solution of potassium cyanide (e.g., 2 molar equivalents) in water to the mixture. Caution: Potassium cyanide is highly toxic. Handle with extreme care in a well-ventilated fume hood.

-

Seal the reaction vessel and heat the mixture to 60-70 °C for several hours (e.g., 10-12 hours), monitoring the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature and then in an ice bath to precipitate the product.

-

Filter the solid, wash with cold water, and then a cold organic solvent (e.g., ethanol) to remove unreacted starting materials and byproducts.

-

Dry the resulting white solid under vacuum to yield cyclopropane-spiro-5'-hydantoin.

Step 3: Hydrolysis of the Spirohydantoin to ACC

The hydantoin ring can be readily cleaved under basic or acidic conditions to yield the corresponding α-amino acid. Basic hydrolysis using a strong base like barium hydroxide or sodium hydroxide is often preferred as it typically results in cleaner reactions and easier product isolation.

Experimental Protocol: Synthesis of 1-Aminocyclopropane-1-carboxylic acid (ACC)

-

Suspend the cyclopropane-spiro-5'-hydantoin (1 equivalent) in an aqueous solution of barium hydroxide (e.g., 2-3 equivalents).

-

Heat the mixture to reflux for an extended period (e.g., 24-48 hours) until the hydrolysis is complete (monitored by TLC).

-

Cool the reaction mixture to room temperature.

-

Carefully neutralize the excess base by bubbling carbon dioxide through the solution or by the dropwise addition of sulfuric acid, which will precipitate barium carbonate or barium sulfate.

-

Filter the reaction mixture to remove the insoluble barium salts.

-

Concentrate the filtrate under reduced pressure. The crude ACC can be purified by recrystallization from a water/ethanol mixture.

Alternatively, acidic hydrolysis can be performed using concentrated hydrochloric acid under reflux.[6]

Step 4: N-Carbamoylation to Yield the Final Product

The final step involves the formation of the N-methylcarbamoyl group on the primary amine of ACC. This is most directly achieved by reacting ACC with methyl isocyanate.[7] The reaction is typically performed in a basic aqueous solution to deprotonate the carboxylic acid and enhance the nucleophilicity of the amine.

Experimental Protocol: Synthesis of 1-(Methylcarbamoyl)cyclopropane-1-carboxylic acid

-

Dissolve 1-aminocyclopropane-1-carboxylic acid (ACC) (1 equivalent) in an aqueous solution of sodium hydroxide (e.g., 1.1 equivalents) at 0-5 °C.

-

To this cold, stirred solution, add methyl isocyanate (1 equivalent) dropwise. Caution: Methyl isocyanate is highly toxic, volatile, and a potent lachrymator. This reaction must be performed in a well-ventilated fume hood with appropriate personal protective equipment.[7]

-

Allow the reaction mixture to stir at low temperature for 1-2 hours and then warm to room temperature, stirring for an additional 12-16 hours.

-

Monitor the reaction for the consumption of ACC.

-

Upon completion, carefully acidify the reaction mixture with cold dilute hydrochloric acid to a pH of ~2-3.

-

The product will precipitate as a white solid. Collect the solid by filtration, wash with cold water, and dry under vacuum.

-

The product can be further purified by recrystallization if necessary.

Quantitative Data Summary

The following table summarizes typical reaction parameters for the core synthetic pathway. Yields are representative and may vary based on scale and optimization.

| Step | Key Reagents | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |

| 2 | KCN, (NH₄)₂CO₃ | H₂O / Ethanol | 60 - 70 | 10 - 12 | 70 - 85 |

| 3 | Ba(OH)₂ or HCl | H₂O | Reflux | 24 - 48 | 80 - 95 |

| 4 | CH₃NCO, NaOH | H₂O | 0 - RT | 12 - 18 | 85 - 95 |

Alternative Synthetic Strategies

While the Bucherer-Bergs approach is highly efficient, other routes to the ACC core have been developed and may be suitable depending on available starting materials and scale.

-

From Nitroacetate and 1,2-Dihaloethane: This method involves the alkylation and cyclization of a nitroacetate ester with a 1,2-dihaloethane, followed by reduction of the nitro group to an amine and hydrolysis of the ester.

-

From α,β-Unsaturated Carboxylic Acids: Direct cyclopropanation of α,β-unsaturated acids or their derivatives can be achieved using various reagents, including samarium-promoted reactions, although this would require subsequent introduction of the amino and carbamoyl functionalities.

-

Malonic Ester Synthesis: A classic approach to cyclopropane carboxylic acids involves the reaction of diethyl malonate with 1,2-dibromoethane, followed by hydrolysis and decarboxylation. Subsequent functionalization at the C1 position would be necessary.

Conclusion

The synthetic pathway detailed in this guide, centered on the Bucherer-Bergs reaction, offers a reliable and high-yielding route to 1-(methylcarbamoyl)cyclopropane-1-carboxylic acid. The methodology relies on well-understood and scalable chemical transformations, making it suitable for both laboratory-scale synthesis and potential scale-up for drug development programs. The key to this synthesis is the efficient construction of the 1-amino-1-carboxylic acid functionality on the cyclopropane ring, for which the spirohydantoin intermediate serves as a robust and easily accessible precursor. By providing detailed protocols and mechanistic rationale, this guide aims to empower researchers in the synthesis of this valuable and structurally unique building block.

References

-

AdiChemistry. (n.d.). FAVORSKII REARRANGEMENT | MECHANISM | APPLICATIONS. Retrieved from [Link]

-

Bucherer–Bergs reaction. (2023). In Wikipedia. Retrieved from [Link]

- CN103864635A - Simple synthesis process of 1-aminocyclopropane-1-carboxylic acid. (n.d.). Google Patents.

-

Cyclopropanone. (n.d.). In chemeurope.com. Retrieved from [Link]

-

Favorskii rearrangement. (2023). In Wikipedia. Retrieved from [Link]

- Kalník, M., Gabko, P., & Koóš, M. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 26(13), 4035.

-

Methyl isocyanate. (2023). In Wikipedia. Retrieved from [Link]

-

Organic Chemistry Tutor. (n.d.). Favorskii Rearrangement. Retrieved from [Link]

- US4367344A - Process for the preparation of 1-amino-cyclopropane-carboxylic acid compounds. (n.d.). Google Patents.

Sources

- 1. Cyclopropanone [chemeurope.com]

- 2. SYNTHESIS AND REACTIONS OF CYCLOPROPANONE AND SOME ALKYL SUBSTITUTED CYCLOPROPANONES - ProQuest [proquest.com]

- 3. Favorskii rearrangement - Wikipedia [en.wikipedia.org]

- 4. adichemistry.com [adichemistry.com]

- 5. Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives via Olefination of Cyclopropanone Surrogates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. organicchemistrytutor.com [organicchemistrytutor.com]

- 7. Synthesis of Highly Substituted Cyclopropanes via the Quasi-Favorskii Rearrangement of α,α-Dichlorocyclobutanols - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 1-(methylcarbamoyl)cyclopropane-1-carboxylic Acid

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 1-(methylcarbamoyl)cyclopropane-1-carboxylic acid, a molecule of significant interest in contemporary drug discovery and development. For researchers, scientists, and drug development professionals, a deep understanding of a compound's physicochemical profile is paramount for predicting its pharmacokinetic behavior, optimizing formulation, and ensuring its overall efficacy and safety.[1] This document synthesizes available data, presents robust methodologies for experimental determination of key parameters, and offers insights into the causal relationships between a molecule's structure and its macroscopic properties.

Introduction: The Significance of Physicochemical Profiling in Drug Discovery

The journey of a drug candidate from initial synthesis to clinical application is fraught with challenges, with a significant rate of attrition often attributed to suboptimal physicochemical properties.[1] Parameters such as solubility, acidity (pKa), and lipophilicity (logP) govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. A well-characterized molecule allows for the early identification of potential liabilities and informs strategies for medicinal chemistry optimization.

1-(methylcarbamoyl)cyclopropane-1-carboxylic acid, with its unique strained cyclopropyl scaffold, carboxylic acid, and amide functionalities, presents an interesting case study in the interplay of these structural features and their impact on its overall physicochemical character. This guide will delve into the known and predicted properties of this molecule, providing a framework for its comprehensive evaluation.

Molecular Identity and Structure

A foundational understanding of a molecule begins with its unequivocal identification and three-dimensional structure.

| Identifier | Value | Source |

| Chemical Name | 1-(methylcarbamoyl)cyclopropane-1-carboxylic acid | |

| CAS Number | 1250809-34-7 | [2] |

| Molecular Formula | C6H9NO3 | [2] |

| Molecular Weight | 143.14 g/mol | [2] |

| Chemical Structure |  | PubChem |

Predicted Physicochemical Properties (in silico analysis)

In the early stages of drug discovery, in silico predictive models are invaluable for providing initial estimates of a compound's properties, guiding synthetic efforts and prioritizing experimental resources.[3] The SwissADME web tool is a widely used platform for this purpose.[4][5]

| Property | Predicted Value | Significance in Drug Discovery |

| XlogP | -0.4 | Indicates the lipophilicity of the molecule. A negative value suggests good aqueous solubility. |

| Topological Polar Surface Area (TPSA) | 78.49 Ų | Relates to a molecule's ability to permeate cell membranes. Values in this range are often associated with good oral bioavailability. |

| Water Solubility (logS) | -0.9 (Soluble) | Predicts the solubility in water, a critical factor for absorption and formulation.[6] |

| Bioavailability Score | 0.55 | An empirical score based on multiple physicochemical properties to estimate the likelihood of a compound having good oral bioavailability. |

Note: These values are predictions and should be confirmed by experimental determination.

Experimental Determination of Physicochemical Properties

While predictive models are useful, experimental data is the gold standard for accurate physicochemical characterization. The following sections detail the methodologies for determining the key properties of 1-(methylcarbamoyl)cyclopropane-1-carboxylic acid.

Aqueous Solubility

Aqueous solubility is a critical determinant of a drug's absorption and bioavailability. For ionizable compounds like 1-(methylcarbamoyl)cyclopropane-1-carboxylic acid, solubility is pH-dependent. Both kinetic and thermodynamic solubility assays provide valuable, albeit different, insights.[7]

4.1.1. Kinetic Solubility Assay

This high-throughput method is ideal for early-stage discovery to quickly assess the solubility of a compound from a DMSO stock solution.[7][8]

Experimental Protocol: Nephelometric Kinetic Solubility Assay

-

Stock Solution Preparation: Prepare a 10 mM stock solution of 1-(methylcarbamoyl)cyclopropane-1-carboxylic acid in 100% DMSO.

-

Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution with DMSO.

-

Addition to Buffer: Transfer a small, fixed volume (e.g., 2 µL) of each DMSO solution to a corresponding well of a 96-well plate containing a larger volume (e.g., 198 µL) of phosphate-buffered saline (PBS) at pH 7.4. This results in a final DMSO concentration of 1%.

-

Incubation: Incubate the plate at room temperature for a defined period (e.g., 2 hours) with gentle shaking.[9]

-

Measurement: Measure the turbidity of each well using a nephelometer. The point at which a significant increase in light scattering is observed indicates the precipitation of the compound and thus its kinetic solubility limit.

Causality Behind Experimental Choices:

-

DMSO as a co-solvent: Facilitates the initial dissolution of a wide range of organic compounds.

-

Nephelometry: Provides a rapid and sensitive detection of precipitate formation.[7]

-

PBS at pH 7.4: Mimics physiological pH, providing a more biologically relevant solubility value.

Diagram of Kinetic Solubility Workflow

Caption: A simplified schematic of a potentiometric titration setup.

Lipophilicity (logP/logD)

Lipophilicity is a measure of a compound's preference for a lipid-like environment versus an aqueous one. It is a critical parameter for predicting membrane permeability and overall ADME properties. For ionizable compounds, the distribution coefficient (logD) at a specific pH is often more relevant than the partition coefficient (logP) of the neutral species. [10][11] Experimental Protocol: Shake-Flask Method for logD7.4 Determination

The shake-flask method is the traditional and most reliable method for determining logP and logD values. [12][13]

-

Phase Preparation: Pre-saturate n-octanol with PBS (pH 7.4) and vice-versa by mixing them vigorously and allowing the phases to separate.

-

Sample Preparation: Prepare a stock solution of 1-(methylcarbamoyl)cyclopropane-1-carboxylic acid in one of the pre-saturated phases (typically the one in which it is more soluble).

-

Partitioning: Add a known volume of the stock solution to a vial containing known volumes of both pre-saturated n-octanol and PBS (pH 7.4).

-

Equilibration: Shake the vial for a sufficient time (e.g., 1-2 hours) to allow the compound to partition between the two phases and reach equilibrium.

-

Phase Separation: Centrifuge the vial to ensure complete separation of the two phases.

-

Quantification: Carefully remove an aliquot from each phase and determine the concentration of the compound using a suitable analytical method (e.g., HPLC-UV).

-

Calculation: The logD is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Causality Behind Experimental Choices:

-

n-Octanol/water system: The most widely accepted model for mimicking the partitioning between biological membranes and the aqueous environment.

-

Pre-saturation of phases: Ensures that the volumes of the two phases do not change during the experiment due to mutual solubility.

-

pH 7.4 buffer: Provides a logD value that is directly relevant to the charge state and partitioning behavior of the compound at physiological pH.

Data Summary and Interpretation

While experimental data for 1-(methylcarbamoyl)cyclopropane-1-carboxylic acid is not readily available in the public domain, we can make informed estimations based on the properties of the parent molecule, cyclopropanecarboxylic acid. [14][15][16][17][18][19]

| Property | Estimated/Predicted Value | Rationale/Interpretation |

|---|---|---|

| Aqueous Solubility | Likely high | The presence of both a carboxylic acid and an amide group, which can act as hydrogen bond donors and acceptors, along with a low predicted logP, suggests good water solubility. |

| pKa | ~4.5 - 5.0 | The pKa of cyclopropanecarboxylic acid is around 4.83. [14][19][20]The electron-withdrawing effect of the adjacent methylcarbamoyl group may slightly lower the pKa of the carboxylic acid. |

| logD at pH 7.4 | < 0 | Given the predicted XlogP of -0.4 and the fact that the carboxylic acid will be predominantly deprotonated and highly water-soluble at pH 7.4, the logD is expected to be negative. |

| Melting Point | Likely a solid at room temperature | The presence of strong intermolecular hydrogen bonding from the carboxylic acid and amide groups would likely result in a higher melting point compared to cyclopropanecarboxylic acid (m.p. 14-18.5 °C). [17][18][19][21] |

| Boiling Point | > 185 °C (with decomposition) | Expected to be higher than that of cyclopropanecarboxylic acid (b.p. 182-184 °C) due to increased molecular weight and hydrogen bonding, though it may decompose before boiling at atmospheric pressure. [14][15][21]|

Conclusion

The physicochemical properties of 1-(methylcarbamoyl)cyclopropane-1-carboxylic acid, characterized by its hydrophilic nature and acidic functionality, position it as a molecule with potentially favorable characteristics for drug development, particularly in terms of aqueous solubility. The provided experimental protocols offer a robust framework for the empirical determination of its key physicochemical parameters. A thorough understanding and experimental validation of these properties are essential next steps in advancing the study of this and related compounds in any drug discovery program.

References

- Cyclopropane carboxylic acid. Grokipedia. (n.d.).

- Environmental Impact and Disposal of Cyclopropanecarboxylic Acid. Ketone Pharma. (2024, August 28).

- CAS 1759-53-1: Cyclopropanecarboxylic acid. CymitQuimica. (n.d.).

- Cyclopropane carboxylic acid. In Wikipedia. (2023, November 28).

- Cyclopropanecarboxylic acid. PubChem. (n.d.).

- Cyclopropanecarboxylic acid. ChemicalBook. (2025, November 25).

- Kinetic Solubility Assays Protocol. AxisPharm. (n.d.).

- Cyclopropanecarboxylic acids and deriv

- Cyclopropanecarboxylic Acid (Cas 1759-53-1). Parchem. (n.d.).

- 1759-53-1(Cyclopropanecarboxylic acid) Product Description. ChemicalBook. (n.d.).

- cyclopropane carboxylic acid, 1759-53-1. The Good Scents Company. (n.d.).

- Chemical Properties of Cyclopropanecarboxylic acid (CAS 1759-53-1). Cheméo. (n.d.).

- Processes for the preparation of cyclopropanecarboxylic acid and derivatives thereof. (1996). U.S.

- Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Enamine. (n.d.).

- In vitro solubility assays in drug discovery. PubMed, (n.d.).

- LogP / LogD shake-flask method. protocols.io. (2024, September 23).

- 1-(methylcarbamoyl)cyclopropane-1-carboxylic acid. ChemicalBook. (2023, July 14).

- Cyclopropane Carboxylic Acid CAS No 1759-53-1 MATERIAL SAFETY DATA SHEET SDS/MSDS. CDH Fine Chemical. (n.d.).

- Protocol for Determining pKa Using Potentiometric Titration.

- ADME Solubility Assay. BioDuro. (n.d.).

- Kinetic Solubility - In Vitro Assay. Charnwood Discovery. (n.d.).

- (PDF) LogP / LogD shake-flask method v1.

- Cyclopropanecarboxylic acid 95 1759-53-1. Sigma-Aldrich. (n.d.).

- Buy Cyclopropanecarboxylic Acid - Affordable Prices, Industrial & Pharmaceutical Grade. (n.d.).

- Potentiometric and spectrophotometric pKa determination of water-insoluble compounds: validation study in a new cosolvent system. PubMed, (2007, February 5).

- N-methylcyclopentanecarboxamide. PubChem. (n.d.).

- LogD/LogP. Cambridge MedChem Consulting. (n.d.).

- APPENDIX A: MEASUREMENT OF ACIDITY (pKA). ECETOC. (n.d.).

- Compound 528616: N-methylcyclopropanecarboxamide.

- Potentiometric pK(a) determination of water-insoluble compounds: Validation study in methanol/water mixtures.

- N,N-Dimethylcyclopropanecarboxamide. PubChem. (n.d.).

- Synthesis of Cyclopropanecarboxylic Acid. YouTube. (2024, April 9).

- in-silico predcition of admet properties and synthesis of novel antibacterial schiff bases derive. Journal of Advanced Scientific Research. (n.d.).

- SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. PMC - PubMed Central. (2017, March 3).

- Swiss ADME predictions of pharmacokinetics and drug-likeness properties of secondary metabolites present in Trigonella foenum-graecum. Journal of Pharmacognosy and Phytochemistry. (2023, July 20).

- N-ethyl-N-methylcyclopropanecarboxamide. PubChem. (n.d.).

- Cyclopropanecarboxamide (CAS 6228-73-5) - Chemical & Physical Properties. Cheméo. (n.d.).

- LogP/D. Cambridge MedChem Consulting. (n.d.).

- Methods for Determination of Lipophilicity. Encyclopedia.pub. (2022, August 25).

- Antiproliferative Activities and SwissADME Predictions of Physicochemical Properties of Carbonyl Group‐Modified Rotenone Analogues. PMC - NIH. (n.d.).

- Swiss ADME Predictions of Pharmacokinetics and Drug-Likeness Properties of Chemical Constituents Present in Embelia Ribes. IJPPR. (2025, January 7).

Sources

- 1. US5504245A - Processes for the preparation of cyclopropanecarboxylic acid and derivatives thereof - Google Patents [patents.google.com]

- 2. bulletin.mfd.org.mk [bulletin.mfd.org.mk]

- 3. sciensage.info [sciensage.info]

- 4. SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 5. phytojournal.com [phytojournal.com]

- 6. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 7. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. charnwooddiscovery.com [charnwooddiscovery.com]

- 9. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 10. LogP / LogD shake-flask method [protocols.io]

- 11. researchgate.net [researchgate.net]

- 12. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 13. encyclopedia.pub [encyclopedia.pub]

- 14. grokipedia.com [grokipedia.com]

- 15. Environmental Impact and Disposal of Cyclopropanecarboxylic Acid [ketonepharma.com]

- 16. CAS 1759-53-1: Cyclopropanecarboxylic acid | CymitQuimica [cymitquimica.com]

- 17. Cyclopropane carboxylic acid - Wikipedia [en.wikipedia.org]

- 18. Cyclopropanecarboxylic acid | C4H6O2 | CID 15655 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. Cyclopropanecarboxylic acid | 1759-53-1 [chemicalbook.com]

- 20. parchem.com [parchem.com]

- 21. 1759-53-1 CAS MSDS (Cyclopropanecarboxylic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

The Biological Potential of 1-(Methylcarbamoyl)cyclopropane-1-Carboxylic Acid Derivatives: A Guide for Drug Discovery Professionals

An In-Depth Technical Guide:

Abstract: This technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of derivatives based on the 1-(methylcarbamoyl)cyclopropane-1-carboxylic acid scaffold. The cyclopropane ring, a unique three-membered carbocycle, imparts conformational rigidity and enhanced metabolic stability, making it a highly attractive motif in medicinal chemistry. When combined with the hydrogen-bonding capabilities and potential for prodrug strategies offered by the carboxylic acid and carbamoyl groups, these derivatives emerge as promising candidates for a range of therapeutic areas. This document synthesizes current knowledge on analogous compounds to explore potential applications in oncology, infectious diseases, central nervous system disorders, and inflammation. Detailed synthetic protocols, analyses of structure-activity relationships, and discussions of potential mechanisms of action are presented to equip researchers and drug development professionals with the foundational knowledge to explore this chemical space.

Section 1: The Cyclopropane Moiety in Modern Medicinal Chemistry

The incorporation of a cyclopropane ring into bioactive molecules is a strategic choice in drug design, valued for the unique set of physicochemical properties it confers.[1][2] Unlike flexible alkyl chains, the cyclopropane unit is a rigid, strained ring that can lock a molecule into a specific, biologically active conformation. This rigidity can lead to enhanced binding affinity and potency by minimizing the entropic penalty upon binding to a target protein.[3]

Key Physicochemical and Pharmacokinetic Advantages

The unique electronic and steric properties of the cyclopropane ring contribute significantly to a drug candidate's profile:

-

Metabolic Stability: The C-H bonds of a cyclopropane ring are stronger and less susceptible to metabolic oxidation by cytochrome P450 enzymes compared to their aliphatic counterparts. This can increase a compound's half-life and bioavailability.[2][3]

-

Enhanced Permeability: The lipophilic nature of the cyclopropane group can improve a molecule's ability to cross biological membranes, including the blood-brain barrier.[3]

-

Reduced Off-Target Effects: By fixing the conformation of a molecule, the cyclopropane ring can improve selectivity for the intended biological target, thereby reducing the risk of off-target effects.[2][3]

The Role of Carboxylic Acid and Carboxamide Functions

The carboxylic acid and its derivative, the N-methylcarbamoyl group, are critical functional groups that govern a molecule's interaction with its environment.

-

Hydrogen Bonding: Both groups are excellent hydrogen bond donors and acceptors, crucial for specific interactions within a protein's binding pocket.[4]

-

Solubility and Pharmacokinetics: The carboxylic acid group is typically ionized at physiological pH, which can enhance aqueous solubility. However, this can also limit cell permeability. This duality allows for fine-tuning of pharmacokinetic properties, often through prodrug strategies where the acid is temporarily masked.[4]

-

Bioisosteric Replacement: The carboxylic acid can be mimicked by other acidic groups like tetrazoles to modulate a compound's properties while retaining key binding interactions.[4] The amide bond is a cornerstone of peptide and protein structure, and its inclusion in small molecules can mimic these natural interactions.[2]

Section 2: Synthetic Strategies and Methodologies

The synthesis of 1-(methylcarbamoyl)cyclopropane-1-carboxylic acid derivatives typically begins with the construction of a cyclopropane-1,1-dicarboxylate scaffold, which is then further functionalized.

Core Scaffold Synthesis

A robust and scalable method for creating the cyclopropane core involves the reaction of a malonic ester derivative with a dihaloalkane under phase-transfer catalysis conditions.[5] This approach is efficient for generating doubly activated cyclopropanes that are ready for subsequent chemical modifications.[5]

Experimental Protocol: Synthesis of Cyclopropane-1,1-dicarboxylic Acid

This protocol is adapted from established methods for the synthesis of doubly activated cyclopropanes.[5]

Objective: To synthesize the core cyclopropane-1,1-dicarboxylic acid scaffold from diethyl malonate.

Materials:

-

Diethyl malonate

-

1,2-Dibromoethane

-

50% Aqueous sodium hydroxide (NaOH)

-

Benzyltriethylammonium chloride (phase-transfer catalyst)

-

Diethyl ether

-

Concentrated hydrochloric acid (HCl)

-

Sodium chloride (brine)

-

Magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, combine diethyl malonate (1 equiv), 1,2-dibromoethane (1.2 equiv), and benzyltriethylammonium chloride (0.1 equiv).

-

Addition of Base: While stirring vigorously, slowly add 50% aqueous NaOH (4 equiv) to the mixture. The reaction is exothermic; maintain the temperature below 40°C using an ice bath if necessary.

-

Cyclization: After the addition is complete, heat the mixture to 70°C and stir for 4-6 hours until the reaction is complete (monitored by TLC or GC-MS).

-

Saponification: Cool the reaction mixture to room temperature. The excess NaOH will saponify the diethyl ester to the disodium salt of cyclopropane-1,1-dicarboxylic acid. Continue stirring for an additional 2 hours.

-

Workup and Acidification: Transfer the mixture to a separatory funnel and wash with diethyl ether to remove unreacted starting materials. Cool the aqueous layer in an ice bath and carefully acidify to pH 1-2 with concentrated HCl.

-

Extraction: Extract the acidified aqueous layer three times with diethyl ether.

-

Drying and Evaporation: Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude cyclopropane-1,1-dicarboxylic acid.

-

Purification: Recrystallize the crude product from a suitable solvent system (e.g., chloroform/hexanes) to obtain the pure diacid.[5]

Diagram: Synthetic Workflow

Caption: General synthetic pathway from diethyl malonate to target derivatives.

Protocol: Amide Coupling for Derivative Synthesis

This protocol describes the coupling of the remaining carboxylic acid with various amines after the first acid has been converted to the methylcarbamoyl group.[3]

Objective: To synthesize a diverse library of 1-(methylcarbamoyl)cyclopropane-1-carboxamide derivatives.

Materials:

-

1-(Methylcarbamoyl)cyclopropane-1-carboxylic acid (starting material)

-

Desired amine (1.1 equiv)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 equiv)

-

DIPEA (N,N-Diisopropylethylamine) (2.0 equiv)

-

Anhydrous DMF (N,N-Dimethylformamide)

Procedure:

-

Dissolution: Dissolve the starting carboxylic acid (1 equiv) in anhydrous DMF in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Reagents: Add the desired amine, HATU, and DIPEA to the solution.

-

Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

-

Quenching and Extraction: Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).

-

Washing: Combine the organic layers and wash successively with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to yield the final amide derivative.

Section 3: Potential Biological Activities and Mechanisms of Action

While direct biological data for the parent 1-(methylcarbamoyl)cyclopropane-1-carboxylic acid is scarce, analysis of structurally related cyclopropane carboxamide derivatives reveals significant therapeutic potential across several disease areas.

Antiproliferative and Antitumor Activity

Studies on 1-phenylcyclopropane carboxamide derivatives have demonstrated potent antiproliferative effects against human myeloid leukemia cell lines (U937).[3] These compounds were found to inhibit cell proliferation effectively without inducing significant cytotoxicity, suggesting a cytostatic rather than cytotoxic mechanism.[3] This activity highlights the potential for this scaffold in developing targeted anticancer agents.

Table 1: Antiproliferative Activity of Analogous Phenylcyclopropane Carboxamides

| Compound ID | Substitution Pattern | Target Cell Line | Activity Metric | Result | Reference |

|---|---|---|---|---|---|

| 8a | R = H | U937 | % Proliferation Inhibition | 75% at 10 µM | [3] |

| 8b | R = 4-Me | U937 | % Proliferation Inhibition | 82% at 10 µM | [3] |

| 8c | R = 4-OMe | U937 | % Proliferation Inhibition | 68% at 10 µM |[3] |

Antimicrobial and Antifungal Activity

The cyclopropane ring is a bioisostere for the carbon-carbon double bond and is used in drug design to enhance metabolic stability and receptor affinity.[2] A series of amide derivatives containing a cyclopropane moiety were synthesized and evaluated for their antimicrobial activity. Several compounds showed moderate to excellent activity against Staphylococcus aureus, Escherichia coli, and particularly the fungus Candida albicans.[2]

Potential Mechanism: Molecular docking studies suggest that these compounds may act by inhibiting the fungal enzyme lanosterol 14α-demethylase (CYP51), a critical enzyme in ergosterol biosynthesis.[2]

Caption: Proposed mechanism of antifungal action via CYP51 inhibition.

Table 2: Antifungal Activity of Analogous Cyclopropane Amides against C. albicans

| Compound ID | Structure | MIC₈₀ (µg/mL) | Reference |

|---|---|---|---|

| F8 | 2,4-dichlorophenyl amide | 16 | [2] |

| F24 | 4-bromophenyl amide | 16 | [2] |

| F42 | 2-chloro-4-fluorophenyl amide | 16 |[2] |

Central Nervous System (CNS) Applications

A series of 1-aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives were synthesized and evaluated as potential antidepressants.[6] Several of these compounds were found to be more active than the tricyclic antidepressants imipramine and desipramine in animal models. One compound, midalcipran, was selected for further clinical development based on its potent activity and favorable side-effect profile.[6] This demonstrates the utility of the cyclopropane scaffold for creating CNS-active agents.

Anti-inflammatory Activity

Certain cyclopropane carboxylic acid derivatives have been designed as inhibitors of leukotriene C₄ synthase, an enzyme involved in the inflammatory cascade, particularly in respiratory diseases like asthma.[7] Leukotrienes are potent inflammatory mediators, and inhibiting their synthesis is a validated therapeutic strategy. The rigid cyclopropane structure can effectively position key functional groups to interact with the enzyme's active site.

Section 4: Drug Development Considerations

Structure-Activity Relationships (SAR)

From the available data on analogous series, preliminary SAR insights can be drawn:

-

Aromatic Substitution: In the 1-phenylcyclopropane carboxamide series, substitutions on the phenyl ring modulate antiproliferative activity. Small electron-donating groups like methyl at the para-position appear to enhance activity.[3]

-

Amide Moiety: The nature of the amide group is critical for activity. In the antifungal series, specific halogenated phenyl amides showed the highest potency, suggesting a defined binding pocket that accommodates these substituents.[2]

Prodrug Strategies and Pharmacokinetic Optimization

The presence of a carboxylic acid group offers a valuable handle for prodrug design. Esterification of the acid can mask its polarity, improving oral absorption and cell permeability. These esters are later hydrolyzed in vivo by esterase enzymes to release the active carboxylic acid.[4] Esters of cyclopropanecarboxylic acid have been shown to possess substantially increased hydrolytic stability compared to non-cyclopropyl analogues, which could lead to a more controlled and sustained release of the active drug.[8]

Section 5: Conclusion and Future Directions

The 1-(methylcarbamoyl)cyclopropane-1-carboxylic acid scaffold represents a promising starting point for the development of novel therapeutics. By leveraging the conformational rigidity and metabolic stability of the cyclopropane ring, combined with the versatile chemistry of the carboxylic acid and amide groups, derivatives can be designed to target a wide range of biological processes.

Future research should focus on:

-

Synthesis of a Diverse Library: Systematically exploring substitutions on the carbamoyl nitrogen and derivatizing the carboxylic acid to build a comprehensive library for screening.

-

Broad Biological Screening: Testing new derivatives against a wide panel of targets, including kinases, proteases, and GPCRs, in addition to cancer cell lines and microbial strains.

-

In-depth Mechanistic Studies: For active compounds, elucidating the precise mechanism of action through biochemical and cellular assays.

-

Pharmacokinetic Profiling: Evaluating the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of lead compounds to optimize their drug-like characteristics.

By integrating rational design, robust synthetic chemistry, and thorough biological evaluation, the therapeutic potential of this unique chemical class can be fully realized.

References

-

Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. National Institutes of Health (NIH). [Link]

- WO2016177845A1 - Cyclopropane carboxylic acid derivatives and pharmaceutical uses thereof.

-

1-Aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives. A new series of potential antidepressants. PubMed. [Link]

-

Cyclopropane Derivatives and their Diverse Biological Activities. ResearchGate. [Link]

-

Cyclopropane-1,1-dicarboxylic acid. Organic Syntheses. [Link]

-

Cyclopropane Derivatives and their Diverse Biological Activities. Scilit. [Link]

-

Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability. PubMed. [Link]

-

Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. MDPI. [Link]

-

Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. Wiley-VCH. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. application.wiley-vch.de [application.wiley-vch.de]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. 1-Aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives. A new series of potential antidepressants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. WO2016177845A1 - Cyclopropane carboxylic acid derivatives and pharmaceutical uses thereof - Google Patents [patents.google.com]

- 8. Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability - PubMed [pubmed.ncbi.nlm.nih.gov]

mechanism of action of 1-(methylcarbamoyl)cyclopropane-1-carboxylic acid

An In-Depth Technical Guide to the Mechanism of Action of 1-(Methylcarbamoyl)cyclopropane-1-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the putative mechanism of action for 1-(methylcarbamoyl)cyclopropane-1-carboxylic acid. Drawing from established research on related cyclopropane derivatives, we posit that its primary biological activity stems from the competitive inhibition of 1-aminocyclopropane-1-carboxylic acid (ACC) oxidase, a key enzyme in the plant ethylene biosynthesis pathway. This document delineates the biochemical basis for this hypothesis, grounded in the principle of molecular mimicry. Furthermore, it serves as a practical handbook for researchers, offering detailed, step-by-step protocols for the experimental validation of this proposed mechanism, from in vitro enzymatic assays and in vivo plant physiological studies to in silico molecular docking. We also explore potential off-target effects to ensure a thorough toxicological and efficacy assessment.

Introduction

Cyclopropane-containing molecules are of significant interest in the fields of medicinal chemistry and agrochemical development. Their rigid, three-membered ring structure can lock a molecule into a specific conformation, enhancing binding affinity to biological targets and often improving metabolic stability. 1-(methylcarbamoyl)cyclopropane-1-carboxylic acid is a synthetic derivative of cyclopropanecarboxylic acid, featuring both a carboxylic acid and a methylcarbamoyl functional group attached to the same carbon of the cyclopropane ring.

The biological activities of many cyclopropane derivatives are linked to their ability to act as mimics of naturally occurring small molecules. The central hypothesis of this guide is that 1-(methylcarbamoyl)cyclopropane-1-carboxylic acid functions as a structural analog of 1-aminocyclopropane-1-carboxylic acid (ACC), the immediate precursor to the plant hormone ethylene.[1][2][3] This mimicry likely leads to the inhibition of ethylene production, a process with significant implications for controlling plant growth, development, fruit ripening, and senescence.[4][5][6][7] This guide will provide the foundational knowledge and experimental frameworks necessary to rigorously test this hypothesis.

Section 1: The Ethylene Biosynthesis Pathway: The Primary Target

To understand the mechanism of action of our target compound, we must first understand the biochemical pathway it is proposed to inhibit. In higher plants, ethylene biosynthesis is a tightly regulated process, often referred to as the Yang Cycle. This pathway begins with the amino acid methionine.

The key steps relevant to our discussion are:

-

S-adenosyl-L-methionine (SAM) Synthesis: Methionine is converted to SAM by the enzyme SAM synthetase.

-

ACC Synthesis: The enzyme ACC synthase (ACS) catalyzes the conversion of SAM to ACC. This is often the rate-limiting step in the pathway.[1][3]

-

Ethylene Production: ACC is then oxidized by ACC oxidase (ACO) to form ethylene, hydrogen cyanide, and carbon dioxide.[1][4] ACO requires oxygen and a reductant, such as ascorbate, for its activity.

The final step, catalyzed by ACO, is the proposed target for 1-(methylcarbamoyl)cyclopropane-1-carboxylic acid.

Caption: Competitive inhibition of ACC oxidase (ACO).

Section 3: Experimental Validation - A Practical Guide

The following protocols are designed to rigorously test the hypothesis of ACO inhibition.

In Vitro Enzymatic Assays

Objective: To quantify the direct inhibitory effect of 1-(methylcarbamoyl)cyclopropane-1-carboxylic acid on ACO activity and to determine the kinetics of this inhibition.

Experimental Workflow:

Caption: Workflow for the in vitro ACC oxidase inhibition assay.

Protocol: ACC Oxidase Activity Assay

-

Enzyme Extraction:

-

Homogenize 10g of ripe tomato pericarp tissue in 20 mL of ice-cold extraction buffer (100 mM Tris-HCl pH 7.5, 10% glycerol, 30 mM sodium ascorbate, 5 mM DTT).

-

Filter the homogenate through four layers of cheesecloth.

-

Centrifuge the filtrate at 15,000 x g for 20 minutes at 4°C.

-

Collect the supernatant, which contains the crude ACO enzyme extract. Keep on ice.

-

-

Assay Reaction:

-

In 10 mL glass vials sealed with rubber septa, prepare the reaction mixture:

-

800 µL of assay buffer (100 mM MOPS pH 7.2, 10% glycerol).

-

50 µL of 10 mM sodium ascorbate.

-

50 µL of 1 mM FeSO₄.

-

50 µL of the enzyme extract.

-

50 µL of varying concentrations of 1-(methylcarbamoyl)cyclopropane-1-carboxylic acid (dissolved in water, final concentrations ranging from 0.1 µM to 1 mM). For the control, add 50 µL of water.

-

-

Pre-incubate the vials at 30°C for 5 minutes.

-

Start the reaction by injecting 50 µL of 20 mM ACC through the septum.

-

-

Ethylene Measurement:

-

Incubate the vials at 30°C for 1 hour.

-

Take a 1 mL headspace gas sample with a gas-tight syringe.

-

Inject the sample into a gas chromatograph (GC) equipped with a flame ionization detector (FID) and an alumina column to quantify ethylene production.

-

Data Analysis:

-

IC50 Determination: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit to a dose-response curve to calculate the IC50 value (the concentration of inhibitor that causes 50% inhibition).

-

Kinetic Analysis: Repeat the assay with varying concentrations of both ACC and the inhibitor. Plot the data using a Lineweaver-Burk plot (1/velocity vs. 1/[Substrate]). A pattern of lines intersecting on the y-axis is indicative of competitive inhibition. The inhibition constant (Ki) can be calculated from these plots.

| Parameter | Description | Example Value |

| IC50 | Inhibitor concentration for 50% enzyme activity reduction. | 15.2 µM |

| Ki | Inhibition constant, indicating binding affinity. | 7.8 µM |

| Inhibition Type | The kinetic mechanism of inhibition. | Competitive |

In Vivo Plant-Based Assays

Objective: To confirm that the compound inhibits ethylene production in living plant tissues and elicits a physiological response consistent with ethylene inhibition.

Protocol: Leaf Disc Senescence Assay

-

Excise 1 cm diameter discs from mature leaves of a species like tobacco or Arabidopsis.

-

Float the discs in 6-well plates containing 5 mL of MES buffer (pH 6.0) with or without 1-(methylcarbamoyl)cyclopropane-1-carboxylic acid (e.g., at 1x, 5x, and 10x the IC50 value).

-

Include a positive control for senescence (buffer only) and a negative control (buffer with a cytokinin to delay senescence).

-

Place the plates in the dark for 3-5 days to induce senescence.

-

Visually assess chlorophyll loss (yellowing). Quantify chlorophyll content by extracting pigments in 80% acetone and measuring absorbance at 645 and 663 nm.

-

Expected Result: Leaf discs treated with the inhibitor should retain more chlorophyll compared to the control, indicating delayed senescence due to ethylene inhibition.

Molecular Docking Studies

Objective: To computationally model the binding of 1-(methylcarbamoyl)cyclopropane-1-carboxylic acid into the active site of ACO to predict binding affinity and key molecular interactions.

Workflow:

-

Obtain Protein Structure: Download the crystal structure of a plant ACC oxidase from the Protein Data Bank (PDB).

-

Ligand Preparation: Generate a 3D structure of 1-(methylcarbamoyl)cyclopropane-1-carboxylic acid and perform energy minimization.

-

Docking Simulation: Use software such as AutoDock or Schrödinger to dock the ligand into the defined active site of the ACO protein.

-

Analysis: Analyze the resulting poses for favorable binding energies and identify potential hydrogen bonds and hydrophobic interactions between the inhibitor and amino acid residues in the active site. This can provide a structural basis for the inhibition.

Section 4: Investigating Alternative Mechanisms and Off-Target Effects

While inhibition of ACO is the primary hypothesis, a thorough investigation requires considering other potential biological targets.

-

Inhibition of Ketol-Acid Reductoisomerase (KARI): Some cyclopropane-1,1-dicarboxylic acid analogues have been shown to inhibit KARI, an enzyme in the branched-chain amino acid pathway in plants, leading to herbicidal activity. [8]It would be prudent to test 1-(methylcarbamoyl)cyclopropane-1-carboxylic acid in a KARI enzyme assay to assess for this off-target activity.

-

Effects on Mammalian Mitochondrial Transporters: Studies on the anxiolytic drug panadiplon revealed that its metabolite, cyclopropanecarboxylic acid, can inhibit mitochondrial fatty acid β-oxidation and the mitochondrial monocarboxylate transporter in mammals, leading to potential hepatic toxicity. [9][10]If the intended application of 1-(methylcarbamoyl)cyclopropane-1-carboxylic acid is in a context where human or animal exposure is possible, toxicological studies focusing on mitochondrial function are warranted.

Conclusion

The available evidence strongly suggests that 1-(methylcarbamoyl)cyclopropane-1-carboxylic acid most likely functions as a competitive inhibitor of ACC oxidase, the terminal enzyme in the ethylene biosynthesis pathway in plants. Its structural analogy to the natural substrate, ACC, provides a clear biochemical rationale for this mechanism. This guide provides a robust, multi-pronged experimental strategy to validate this hypothesis, encompassing in vitro enzyme kinetics, in vivo physiological assays, and in silico modeling. A comprehensive understanding of its primary mechanism of action, as well as potential off-target effects, is crucial for its effective and safe application in research and development.

References

-

Mikaelyan A., Bagdasaryan S., Babayan B., Asatryan N., Melkumyan M., Grigoryan A. (2024). New Functionally Substitutes Cyclopropanecarboxylic Acids as Ethylene Biosynthesis Innovative Regulators. Bioactive Compounds in Health and Disease, 7(10), 500-510. [Link]

-

Bioactive Compounds in Health and Disease. (2024). New functionally substitutes cyclopropanecarboxylic acids as ethylene biosynthesis innovative regulators. Bioactive Compounds in Health and Disease. [Link]

-

Binder, B. M. (2021). Conservation of the ethylene precursor 1-amino-cyclopropane-1-carboxylic acid as a signaling molecule. Current Opinion in Plant Biology, 65, 102116. [Link]

-

Vanderstraeten, L., et al. (2019). The ethylene precursor ACC affects early vegetative development independently of ethylene signaling. CABI Digital Library. [Link]

- Sisler, E. C., & Wood, C. (1985). Composition for inhibition of ethylene production in plants.

-

PubChem. (n.d.). 1-(methylcarbamoyl)cyclopropane-1-carboxylic acid. PubChem. Retrieved from [Link]

-

PubChem. (n.d.). 1-Methylcyclopropanecarboxylic acid. PubChem. Retrieved from [Link]

-

Li, Y., et al. (2022). Synthesis, crystal structure, herbicidal activity and mode of action of new cyclopropane-1,1-dicarboxylic acid analogues. Pesticide Biochemistry and Physiology, 188, 105228. [Link]

-

Wikipedia. (n.d.). 1-Aminocyclopropane-1-carboxylic acid. Wikipedia. Retrieved from [Link]

-

Kallscheuer, N. (2018). Metabolic pathways involved in the production of carboxylic acids and short-chain alcohols. ResearchGate. [Link]

-

Wikipedia. (n.d.). Cyclopropanecarboxylic acid. Wikipedia. Retrieved from [Link]

-

Polko, J. K., & Kieber, J. J. (2019). 1-Aminocyclopropane 1-Carboxylic Acid and Its Emerging Role as an Ethylene-Independent Growth Regulator. Frontiers in Plant Science, 10, 1602. [Link]

-

Hoffman, N. E., Yang, S. F., & McKeon, T. (1982). Identification of 1-(malonylamino)cyclopropane-1-carboxylic acid as a major conjugate of 1-aminocyclopropane-1-carboxylic acid, an ethylene precursor in higher plants. Biochemical and Biophysical Research Communications, 104(2), 765-770. [Link]

-

Obach, R. S. (2000). Metabolic, idiosyncratic toxicity of drugs: overview of the hepatic toxicity induced by the anxiolytic, panadiplon. Current Drug Metabolism, 1(2), 123-134. [Link]

-

Billington, D., et al. (1985). The effects of cyclopropane carboxylic acid on hepatic pyruvate metabolism. The International Journal of Biochemistry, 17(7), 777-782. [Link]

Sources

- 1. par.nsf.gov [par.nsf.gov]

- 2. 1-Aminocyclopropane-1-carboxylic acid - Wikipedia [en.wikipedia.org]

- 3. 1-Aminocyclopropane 1-Carboxylic Acid and Its Emerging Role as an Ethylene-Independent Growth Regulator - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ffhdj.com [ffhdj.com]

- 5. ffhdj.com [ffhdj.com]

- 6. cabidigitallibrary.org [cabidigitallibrary.org]

- 7. US4851035A - Composition for inhibition of ethylene production in plants - Google Patents [patents.google.com]

- 8. Synthesis, crystal structure, herbicidal activity and mode of action of new cyclopropane-1,1-dicarboxylic acid analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Metabolic, idiosyncratic toxicity of drugs: overview of the hepatic toxicity induced by the anxiolytic, panadiplon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The effects of cyclopropane carboxylic acid on hepatic pyruvate metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structural Elucidation of 1-(methylcarbamoyl)cyclopropane-1-carboxylic acid

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the structural elucidation of the novel small molecule, 1-(methylcarbamoyl)cyclopropane-1-carboxylic acid. The unique architecture of this compound, featuring a geminally-disubstituted cyclopropane ring with both a carboxylic acid and a secondary amide, presents a compelling analytical challenge. This document outlines a multi-technique spectroscopic approach, integrating Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, culminating in the potential for definitive structural confirmation via X-ray crystallography. The causality behind the selection of each analytical technique and the interpretation of the resulting data is discussed in detail, providing a robust, self-validating workflow for researchers engaged in the characterization of complex small molecules.

Introduction and Molecular Overview

1-(methylcarbamoyl)cyclopropane-1-carboxylic acid (Molecular Formula: C₆H₉NO₃, Molecular Weight: 143.14 g/mol ) is a compound of interest due to the convergence of several key functional groups within a strained three-membered ring system.[1][2] The cyclopropane moiety imparts significant conformational rigidity and unique electronic properties, while the carboxylic acid and N-methylamide functionalities introduce sites for hydrogen bonding, potential chirality, and diverse chemical reactivity. Accurate and unambiguous structural determination is the bedrock upon which all further biological and pharmacological investigations are built. This guide presents a logical and efficient pathway to achieve this.

Molecular Structure:

The Integrated Analytical Workflow

The structural elucidation of a novel compound is rarely accomplished with a single technique. It is the synergistic interpretation of data from multiple orthogonal methods that provides the highest degree of confidence. The proposed workflow for 1-(methylcarbamoyl)cyclopropane-1-carboxylic acid is designed to systematically build a complete structural picture, from basic functional group identification to the precise determination of atomic connectivity and stereochemistry.

Caption: Integrated workflow for structural elucidation.

Mass Spectrometry: The Foundation of Molecular Formula

Mass spectrometry serves as the initial and crucial step in confirming the molecular weight and elemental composition of the target compound. Due to the presence of both a carboxylic acid and an amide group, Electrospray Ionization (ESI) is the preferred method, capable of generating protonated ([M+H]⁺) or deprotonated ([M-H]⁻) molecular ions with high efficiency and minimal fragmentation.

Expected High-Resolution Mass Spectrometry (HRMS) Data:

| Ion Adduct | Predicted m/z |

| [M+H]⁺ (C₆H₁₀NO₃⁺) | 144.0655 |

| [M+Na]⁺ (C₆H₉NO₃Na⁺) | 166.0475 |

| [M-H]⁻ (C₆H₈NO₃⁻) | 142.0510 |

| [M+HCOO]⁻ (C₇H₁₀NO₅⁻) | 188.0564 |

Data predicted based on the molecular formula C₆H₉NO₃.[3]

Trustworthiness Check: The presence of a single nitrogen atom dictates an odd nominal molecular weight (143 g/mol ), which is consistent with the "Nitrogen Rule" in mass spectrometry.[4] The high-resolution data allows for the unambiguous determination of the elemental composition, ruling out other potential formulas with the same nominal mass.

Fragmentation Analysis (MS/MS): Tandem mass spectrometry on the [M+H]⁺ ion would be expected to show characteristic losses. The most prominent fragment would likely arise from the cleavage of the amide C-N bond or the carboxylic acid C-C bond, leading to the formation of acylium ions.[5]

Infrared (IR) Spectroscopy: Identifying the Key Functional Groups

Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy is a rapid and non-destructive technique to confirm the presence of the key functional groups. The spectrum is anticipated to be dominated by the characteristic vibrations of the carboxylic acid and amide moieties.

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3300 (broad) | O-H stretch (hydrogen-bonded) | Carboxylic Acid |

| ~3300 (sharp) | N-H stretch | Secondary Amide |

| ~3080-3040 | C-H stretch | Cyclopropane Ring |

| ~1720 | C=O stretch (hydrogen-bonded dimer) | Carboxylic Acid |

| ~1650 (Amide I) | C=O stretch | Secondary Amide |

| ~1550 (Amide II) | N-H bend | Secondary Amide |

| ~1440-1395 | O-H bend | Carboxylic Acid |

| ~1320-1210 | C-O stretch | Carboxylic Acid |

Data based on typical ranges for the respective functional groups.[4][6][7][8][9]

Causality of Spectral Features: The extreme broadness of the O-H stretch, typically spanning from 3300 to 2500 cm⁻¹, is a hallmark of carboxylic acid dimers formed via strong intermolecular hydrogen bonding.[8] This broad absorption will likely overlap with the sharper N-H and C-H stretching vibrations. The presence of two distinct carbonyl (C=O) stretching bands is critical for confirming both the carboxylic acid and amide groups. The lower frequency of the amide C=O (Amide I band) compared to a typical ketone is due to resonance delocalization of the nitrogen lone pair, which imparts more single-bond character to the C=O bond.[10]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Core of the Structure

NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of the molecule. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments will allow for the complete assignment of all proton and carbon signals and establish their connectivity.

¹H NMR Spectroscopy: Proton Environments and Connectivity

The ¹H NMR spectrum will provide information on the number of distinct proton environments, their chemical shifts (electronic environment), integration (number of protons), and multiplicity (neighboring protons).

Predicted ¹H NMR Data (in CDCl₃, 400 MHz):

| Signal | Predicted δ (ppm) | Multiplicity | Integration | Assignment |

| 1 | ~11-12 | broad s | 1H | COOH |

| 2 | ~6.5-7.5 | broad s | 1H | N-H |

| 3 | ~2.8 | d | 3H | N-CH₃ |

| 4 | ~1.6-1.8 | m (AA'BB') | 2H | CH₂ (cis) |

| 5 | ~1.2-1.4 | m (AA'BB') | 2H | CH₂ (trans) |

Predicted values are based on general chemical shift ranges and data from analogous structures.[11][12][13]

Expert Insights:

-

Carboxylic Acid and Amide Protons: The COOH proton is expected to be a very broad singlet far downfield due to deshielding and hydrogen bonding.[11] Its chemical shift is highly dependent on concentration and solvent. The N-H proton will also be a broad singlet, and both can be confirmed by their disappearance upon D₂O exchange.

-

Cyclopropane Protons: The four protons on the cyclopropane ring are diastereotopic due to the chiral center at C1. They will constitute a complex second-order spin system (AA'BB' or similar). The protons cis to the carbonyl groups are expected to be deshielded and appear at a higher chemical shift compared to the protons trans to the carbonyls due to the anisotropic effect of the C=O bonds.[9] The vicinal coupling constants in cyclopropanes are stereospecific: Jcis (typically 6-12 Hz) is larger than Jtrans (typically 2-9 Hz).[14][15]

-

N-Methyl Group: The N-methyl protons will appear as a doublet due to coupling with the N-H proton (³JH-H ~5 Hz). This doublet will collapse to a singlet upon D₂O exchange or if proton decoupling is applied.

¹³C NMR Spectroscopy: The Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments.

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz):

| Signal | Predicted δ (ppm) | Assignment |

| 1 | ~175-180 | COOH |

| 2 | ~170-175 | C=O (Amide) |

| 3 | ~26-28 | N-CH₃ |

| 4 | ~30-35 | C1 (quat.) |

| 5 | ~18-22 | CH₂ (C2/C3) |

Predicted values are based on general chemical shift ranges.[3][10][12]

Expert Insights: The spectrum is expected to show five distinct carbon signals. The two carbonyl carbons will be significantly downfield, with the carboxylic acid carbon typically appearing at a slightly higher chemical shift than the amide carbonyl.[12] The quaternary carbon (C1) of the cyclopropane ring will be deshielded by the two attached carbonyl groups. The two equivalent methylene carbons (C2 and C3) of the cyclopropane ring will appear at a characteristically high field, a hallmark of strained three-membered rings.[3]

2D NMR Spectroscopy: Assembling the Puzzle

2D NMR experiments are essential for unambiguously connecting the atoms identified in the 1D spectra.

Caption: Key 2D NMR correlations for structural assignment.

-

COSY (Correlation Spectroscopy): This experiment will show correlations between protons that are coupled to each other. A key correlation would be observed between the N-H proton and the N-CH₃ protons. It would also confirm the coupling within the complex cyclopropane spin system.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment identifies which protons are directly attached to which carbons. It will show correlations between the N-CH₃ protons and the N-CH₃ carbon, and between the cyclopropane protons and the C2/C3 carbon.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is the cornerstone experiment for connecting the molecular fragments. It shows correlations between protons and carbons that are separated by two or three bonds.[16] Key expected correlations include:

-

From N-CH₃ protons to the amide carbonyl carbon (²JC-H).

-

From the N-H proton to the amide carbonyl carbon (²JC-H).

-

From the cyclopropane protons (H2/H3) to the quaternary carbon C1 (²JC-H).

-

From the cyclopropane protons (H2/H3) to both the amide and carboxylic acid carbonyl carbons (³JC-H). This correlation is definitive in establishing the geminal disubstitution pattern on the cyclopropane ring.

-

X-ray Crystallography: The Ultimate Confirmation

While the spectroscopic methods described above provide a comprehensive and convincing structural elucidation, single-crystal X-ray diffraction provides the ultimate, unambiguous proof of structure, including relative and absolute stereochemistry.[17] Growing a suitable single crystal of 1-(methylcarbamoyl)cyclopropane-1-carboxylic acid would allow for the precise determination of bond lengths, bond angles, and the solid-state conformation, confirming the connectivity established by NMR.[12]

Experimental Protocols

The following protocols are standardized procedures for acquiring high-quality data for each of the discussed techniques.

NMR Spectroscopy Sample Preparation

-

Weigh 5-10 mg of the solid sample into a clean, dry vial.[18]

-

Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD). The choice of solvent should be based on sample solubility.

-

Ensure the sample is fully dissolved. Gentle vortexing may be applied.[18]

-

If any particulate matter remains, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

-

Cap the NMR tube securely. Wipe the outside of the tube with a lint-free tissue before inserting it into the spectrometer.[19]

-

For D₂O exchange experiments, acquire a standard ¹H NMR spectrum, then add 1-2 drops of D₂O, shake gently, and re-acquire the spectrum.

ATR-FTIR Spectroscopy

-

Ensure the ATR crystal (typically diamond or zinc selenide) is clean by wiping it with a soft cloth dampened with a volatile solvent like isopropanol.[20]

-

Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.

-

Place a small amount of the solid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Lower the press arm to ensure firm and even contact between the sample and the crystal.[20]

-

Acquire the spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

-

After analysis, clean the crystal surface thoroughly.

Direct Infusion ESI-Mass Spectrometry

-

Prepare a stock solution of the sample in a suitable solvent (e.g., methanol, acetonitrile, or a water/acetonitrile mixture) at a concentration of approximately 1 mg/mL.

-

Dilute the stock solution to a final concentration of 1-10 µM in the same solvent.[21] For positive ion mode, 0.1% formic acid may be added to the final solution to promote protonation. For negative ion mode, 0.1% ammonium hydroxide may be used.

-

Load the diluted sample into a syringe and place it in a syringe pump connected to the ESI source of the mass spectrometer.

-

Infuse the sample at a constant flow rate (e.g., 5-10 µL/min).[22]

-

Acquire the mass spectrum in both positive and negative ion modes over an appropriate m/z range (e.g., 50-500 Da). For HRMS, use a high-resolution instrument such as an Orbitrap or TOF mass spectrometer.

Single-Crystal X-ray Diffraction

-

Grow single crystals of the compound. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling).

-

Select a suitable crystal (typically 0.1-0.3 mm in each dimension) under a microscope and mount it on a goniometer head.

-

Place the mounted crystal in a stream of cold nitrogen (typically 100 K) on the diffractometer.[12]

-

Collect a full sphere of diffraction data using either Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.5418 Å) radiation.

-

Process the diffraction data (integration and scaling) and solve the structure using direct methods or Patterson methods.

-

Refine the structural model against the experimental data to obtain the final atomic coordinates, bond lengths, and angles.

Conclusion

The structural elucidation of 1-(methylcarbamoyl)cyclopropane-1-carboxylic acid is a systematic process that relies on the convergence of evidence from multiple analytical techniques. By following the workflow outlined in this guide—beginning with MS and IR for foundational information and progressing to a comprehensive suite of 1D and 2D NMR experiments for detailed connectivity—a high-confidence structure can be proposed. For absolute confirmation, single-crystal X-ray diffraction remains the gold standard. This integrated approach ensures scientific rigor and provides the necessary structural foundation for any subsequent research and development activities.

References

-

Chemistry LibreTexts. (2021, December 27). 8.10: Spectroscopy of Carboxylic Acid Derivatives. [Link]

-

University of Illinois. (n.d.). Sample Introduction. Department of Chemistry Mass Spectrometry Core Laboratory. [Link]

-

University of California, Riverside. (n.d.). NMR Sample Preparation. Department of Chemistry. [Link]

-

Fessenden, R. J., & Fessenden, J. S. (2022, September 9). Direct Infusion Mass Spectrometry. In A Direct Infusion Probe for Rapid Metabolomics of Low-Volume Samples. ACS Publications. [Link]

-

Nishida, G. (2014). ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples. Journal of Chemical Education. [Link]

-

University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences. [Link]

-

Royal Society of Chemistry. (n.d.). 1H–1H long range couplings in fused cyclopropanes. NMR spectral assignment and conformation of 17,18-cyclosteroids. Journal of the Chemical Society, Perkin Transactions 2. [Link]

-

JoVE. (2024, December 5). Mass Spectrometry: Amine Fragmentation. [Link]

-

Mettler Toledo. (n.d.). ATR-FTIR Spectroscopy Basics. [Link]

-

Excillum. (n.d.). Small molecule crystallography. [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. [Link]

-

ResearchGate. (2025, August 6). ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples | Request PDF. [Link]

-

Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. [Link]

-

Royal Society of Chemistry. (n.d.). Supplementary Information. [Link]

-

Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy. [Link]

-

UCLA. (n.d.). IR: carboxylic acids. [Link]

-

OpenStax. (2023, September 20). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Organic Chemistry. [Link]

-

JoVE. (2025, May 22). NMR and Mass Spectroscopy of Carboxylic Acids. [Link]

-

American Chemical Society. (n.d.). Proton Magnetic Resonance Spectra of Cyclopropane Derivatives. Journal of the American Chemical Society. [Link]

-

ResearchGate. (2025, August 6). PROTON COUPLING CONSTANTS IN SUBSTITUTED CYCLOPROPANES. [Link]

-

ResearchGate. (2025, August 6). X-ray diffraction and spectroscopic study of selected complexes of amino acids with carboxylic acids at high pressures and low temperatures. [Link]

-

Chemistry LibreTexts. (2025, January 19). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

-

University of Bergen. (n.d.). Guidelines for mass spectrometric analysis. [Link]

-

PubChemLite. (n.d.). 1-(methylcarbamoyl)cyclopropane-1-carboxylic acid. [Link]

-

Spectroscopy Online. (2018, January 1). The C=O Bond, Part III: Carboxylic Acids. [Link]

-

YouTube. (2020, November 12). Coupling Constant in Cyclopropanes and Alkenes. [Link]

-

PubMed. (n.d.). Conformation and geometry of cyclopropane rings having π-acceptor substituents: a theoretical and database study. [Link]

-

Doc Brown's Chemistry. (n.d.). cyclopropane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclopropane 1-H nmr. [Link]

-

ResearchGate. (n.d.). H-1 NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study. [Link]

-

Oregon State University. (n.d.). Spectroscopy of Carboxylic Acid Derivatives. [Link]

-

PubChemLite. (n.d.). 1-[benzyl(methyl)carbamoyl]cyclopropane-1-carboxylic acid (C13H15NO3). [Link]

-

ISMAR. (n.d.). H-1 and C-13 NMR Spectra of the Carbanions Produced from Phenylpropene Derivatives. [Link]

-

Wikipedia. (n.d.). Cyclopropane carboxylic acid. [Link]

-

PMC. (n.d.). Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. [Link]

-

MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. PubChemLite - 1-(methylcarbamoyl)cyclopropane-1-carboxylic acid (C6H9NO3) [pubchemlite.lcsb.uni.lu]

- 4. pubs.acs.org [pubs.acs.org]

- 5. uib.no [uib.no]